molecular formula C10H13N5O5 B13038860 2-Amino-9-((2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one

2-Amino-9-((2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one

Cat. No.: B13038860
M. Wt: 283.24 g/mol
InChI Key: NYHBQMYGNKIUIF-ICKFSKTQSA-N
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Description

2-Amino-9-((2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one is a complex organic compound that belongs to the class of purine nucleosides. These compounds are characterized by a purine base attached to a sugar moiety. This particular compound is structurally related to nucleotides, which are the building blocks of nucleic acids like DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-9-((2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one typically involves the following steps:

    Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simpler organic molecules like formamide and glycine.

    Attachment of the Sugar Moiety: The sugar moiety, in this case, a tetrahydrofuran derivative, is attached to the purine base through a glycosidic bond. This step often requires the use of protecting groups to ensure selective reactions.

    Deprotection and Purification: The final compound is obtained by removing the protecting groups and purifying the product through techniques like chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-((2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups on the purine base or the sugar moiety.

    Substitution: The amino group or hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

2-Amino-9-((2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its role in nucleic acid metabolism and as a potential therapeutic agent.

    Medicine: Investigated for its antiviral and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. It can inhibit or activate these enzymes, leading to changes in cellular processes. The pathways involved may include DNA replication, RNA transcription, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with similar structure and function.

    Guanosine: Another purine nucleoside with comparable properties.

    Inosine: A nucleoside that plays a role in various metabolic pathways.

Uniqueness

2-Amino-9-((2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one is unique due to its specific structural features and the presence of multiple hydroxyl groups on the sugar moiety, which can influence its reactivity and interactions with biological molecules.

Properties

Molecular Formula

C10H13N5O5

Molecular Weight

283.24 g/mol

IUPAC Name

2-amino-9-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6+,9+/m1/s1

InChI Key

NYHBQMYGNKIUIF-ICKFSKTQSA-N

Isomeric SMILES

C1=NC2=C(N1[C@@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N

Origin of Product

United States

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